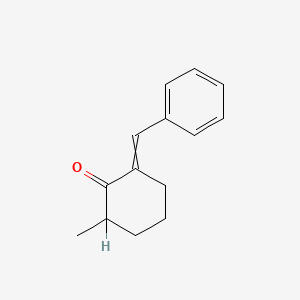
2-Methyl-6-benzylidenecyclohexanone
Cat. No. B8477210
Key on ui cas rn:
6324-75-0
M. Wt: 200.28 g/mol
InChI Key: OOXAOPCNIYOINQ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05663447
Procedure details


66 g of 85% strength potassium hydroxide solution and 750 ml of tert-butanol were placed in a 1 l 4-necked flask, and the mixture was heated briefly at reflux with stirring. Then 8.3 g of potassium iodide were added, the mixture was cooled to room temperature and 200 g of 2-methyl-6-benzylidene-cyclohexanone were added. 101 g of methyl chloride were passed in at room temperature over 8 hours. The mixture was subsequently stirred at room temperature for 8 hours, and then 450 ml of tert-butanol were distilled off. 500 ml of water were added to the residue, the mixture was stirred thoroughly, and the product which separates out was filtered off with suction. Recrystallization from methanol gave 161 g (75% of theory) of pure product with a melting point of 79°-81° C.,



Name
2-methyl-6-benzylidene-cyclohexanone
Quantity
200 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[I-].[K+].[CH3:5][CH:6]1[CH2:11][CH2:10][CH2:9][C:8](=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]1=[O:19].[CH3:20]Cl>C(O)(C)(C)C>[CH3:5][C:6]1([CH3:20])[CH2:11][CH2:10][CH2:9][C:8](=[CH:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:7]1=[O:19] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Step Three
|
Name
|
2-methyl-6-benzylidene-cyclohexanone
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(C(CCC1)=CC1=CC=CC=C1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
101 g
|
|
Type
|
reactant
|
|
Smiles
|
CCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated briefly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was subsequently stirred at room temperature for 8 hours
|
|
Duration
|
8 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
450 ml of tert-butanol were distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
500 ml of water were added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred thoroughly
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product which separates out was filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 161 g (75% of theory) of pure product with a melting point of 79°-81° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(C(C(CCC1)=CC1=CC=CC=C1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
